Reduced Peripheral Neurotoxicity vs. Oxaliplatin in Clinical Study
In a Phase II trial of therapy-refractory advanced colorectal cancer patients, treatment with Aroplatin resulted in grade 1/2 peripheral neuropathy in 15% of patients [1]. This stands in stark contrast to the established neurotoxicity profile of its structural analog, oxaliplatin, which induces severe (grade 3/4) peripheral neuropathy in approximately 15% of patients, with an overall incidence of peripheral neuropathy reported between 60-80% in clinical practice [2].
| Evidence Dimension | Incidence of Peripheral Neuropathy (All Grades) |
|---|---|
| Target Compound Data | 15% (grade 1/2 only) |
| Comparator Or Baseline | Oxaliplatin: 60-80% (all grades), with ~15% developing severe (grade 3/4) neuropathy |
| Quantified Difference | Substantially lower incidence and severity of peripheral neuropathy with Aroplatin in this patient population. |
| Conditions | Phase II clinical trial in patients with advanced colorectal cancer refractory to standard therapies (n=20). |
Why This Matters
This indicates a potentially superior safety margin concerning dose-limiting peripheral neuropathy, a major reason for discontinuing oxaliplatin therapy, and supports selection of Aroplatin for studies where neurological safety is a priority.
- [1] Dragovich T, et al. A Phase 2 trial of the liposomal DACH platinum L-NDDP in patients with therapy-refractory advanced colorectal cancer. Cancer Chemother Pharmacol. 2006 Dec;58(6):759-64. View Source
- [2] Science.gov. Topic: oxaliplatin toxicity importance. View Source
